molecular formula C12H12INO4 B5098773 methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate

methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate

Cat. No.: B5098773
M. Wt: 361.13 g/mol
InChI Key: AFCACCANCUHQOA-UHFFFAOYSA-N
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Description

Methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a cyano group, an ethoxy group, and an iodine atom attached to a phenoxy ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-cyano-2-ethoxy-6-iodophenol.

    Esterification: The phenol is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to form the desired ester.

The reaction conditions generally involve:

    Temperature: The reaction is carried out at elevated temperatures, typically around 60-80°C.

    Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalyst: A base such as potassium carbonate is used to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, with careful control of temperature, solvent, and catalyst concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 4-cyano-2-ethoxy-6-iodophenoxyacetic acid.

Scientific Research Applications

Methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In medicinal chemistry, its biological activity would be determined by the nature of the functional groups and their interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-cyano-2-ethoxyphenoxy)acetate: Lacks the iodine atom, which may affect its reactivity and applications.

    Methyl (4-cyano-2-iodophenoxy)acetate: Lacks the ethoxy group, which may influence its solubility and chemical behavior.

Uniqueness

Methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate is unique due to the combination of the cyano, ethoxy, and iodine substituents on the phenoxy ring

Properties

IUPAC Name

methyl 2-(4-cyano-2-ethoxy-6-iodophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO4/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-5H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCACCANCUHQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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